molecular formula C17H18N2O5 B046048 5'-O-Benzoyl-3'-deoxythymidine CAS No. 122621-07-2

5'-O-Benzoyl-3'-deoxythymidine

Cat. No. B046048
M. Wt: 330.33 g/mol
InChI Key: DCZVYXDBKVTNMI-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-O-Benzoyl-3'-deoxythymidine, also known as Bz-dT, is a thymidine analog that has been widely used in scientific research. It is a modified nucleoside that has a benzoyl group attached to the 5'-position of the sugar moiety. This modification enhances its stability and makes it a useful tool in various biological studies.

Mechanism Of Action

5'-O-Benzoyl-3'-deoxythymidine inhibits DNA polymerase activity by interfering with the normal base-pairing between nucleotides. It can also induce DNA damage by forming adducts with DNA, which can lead to the formation of DNA crosslinks and strand breaks. These mechanisms make 5'-O-Benzoyl-3'-deoxythymidine a potent inhibitor of DNA synthesis and a useful tool for studying DNA replication and repair.

Biochemical And Physiological Effects

5'-O-Benzoyl-3'-deoxythymidine has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. 5'-O-Benzoyl-3'-deoxythymidine has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus.

Advantages And Limitations For Lab Experiments

5'-O-Benzoyl-3'-deoxythymidine has several advantages as a research tool. It is stable and easy to handle, making it suitable for a wide range of experiments. Its modification enhances its stability and makes it resistant to degradation by nucleases. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

The use of 5'-O-Benzoyl-3'-deoxythymidine in scientific research is likely to continue to expand in the future. Some potential future directions include the development of new antiviral and anticancer agents based on 5'-O-Benzoyl-3'-deoxythymidine, the study of DNA repair mechanisms using 5'-O-Benzoyl-3'-deoxythymidine as a probe, and the use of 5'-O-Benzoyl-3'-deoxythymidine in the development of new diagnostic tools for DNA damage and repair.

Synthesis Methods

The synthesis of 5'-O-Benzoyl-3'-deoxythymidine involves the protection of the 5'-hydroxyl group of thymidine with a benzoyl group. This is followed by the deprotection of the 3'-hydroxyl group with a strong base, resulting in the formation of 5'-O-Benzoyl-3'-deoxythymidine. Several methods have been developed for the synthesis of 5'-O-Benzoyl-3'-deoxythymidine, including chemical synthesis and enzymatic methods.

Scientific Research Applications

5'-O-Benzoyl-3'-deoxythymidine has been extensively used in scientific research as a probe for DNA synthesis and repair. It has been shown to inhibit DNA polymerase activity and induce DNA damage, making it a useful tool for studying DNA replication and repair mechanisms. 5'-O-Benzoyl-3'-deoxythymidine has also been used in the development of antiviral and anticancer agents.

properties

CAS RN

122621-07-2

Product Name

5'-O-Benzoyl-3'-deoxythymidine

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C17H18N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1

InChI Key

DCZVYXDBKVTNMI-UONOGXRCSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=CC=C3

SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3

Other CAS RN

122621-07-2

synonyms

5'-O-benzoyl-3'-deoxythymidine
ddTHd

Origin of Product

United States

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